

(E)-2-Butene-1-thiol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Butene-1-thiol

Cat. No.: B042812

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CAS Number: 58688-79-2

This technical guide provides an in-depth overview of (E)-**2-Butene-1-thiol**, a volatile organosulfur compound of interest to researchers in chemical synthesis, analytical chemistry, and drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its reactivity and potential biological significance.

Chemical and Physical Properties

(E)-**2-Butene-1-thiol**, also known as trans-crotyl mercaptan, is a colorless liquid with a strong, unpleasant odor characteristic of skunk spray, where it is a major component.^{[1][2][3][4]} Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C4H8S	[5]
Molecular Weight	88.17 g/mol	[5]
CAS Number	58688-79-2	
Boiling Point	98-100 °C	
Density	0.865 g/mL at 25 °C	
Refractive Index	1.475 at 20 °C	
Solubility	Insoluble in water, soluble in organic solvents	

Experimental Protocols

Synthesis of (E)-2-Butene-1-thiol

A common and effective method for the stereoselective synthesis of (E)-**2-Butene-1-thiol** involves the reaction of (E)-crotyl bromide with thiourea, followed by alkaline hydrolysis of the resulting isothiuronium salt.

Materials:

- (E)-Crotyl bromide (1-bromo-2-butene)
- Thiourea
- Ethanol
- Sodium hydroxide
- Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- **Formation of the Isothiuronium Salt:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol. To this solution, add (E)-crotyl bromide (1.0 equivalent) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux for 2 hours.
- **Hydrolysis:** After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 equivalents in water) and heat to reflux for an additional 2 hours.
- **Workup and Purification:** Cool the mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 2-3. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Isolation:** Filter the drying agent and remove the solvent by rotary evaporation. The crude (E)-**2-Butene-1-thiol** can be further purified by fractional distillation under atmospheric pressure.

Expected Yield: 60-70%

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of (E)-**2-Butene-1-thiol** in various matrices, such as biological samples or environmental extracts, can be accurately performed using GC-MS.^{[3][6]}

Instrumentation:

- Gas chromatograph equipped with a mass selective detector (MSD).
- Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

- Injector Temperature: 250 °C

- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold: 5 minutes at 200 °C.
- MSD Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-200.

Sample Preparation: For complex matrices like skunk spray, a dilution in a suitable solvent (e.g., dichloromethane) is necessary before injection.[3] For trace analysis in biological fluids, solid-phase microextraction (SPME) or liquid-liquid extraction may be employed to concentrate the analyte.

Quantification: Quantification is achieved by creating a calibration curve using standard solutions of (E)-**2-Butene-1-thiol** of known concentrations. The peak area of the characteristic mass fragments (e.g., m/z 88, 73, 53) is plotted against the concentration.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 1.35 (t, 1H, $J = 7.6$ Hz, SH)
 - δ 1.69 (d, 3H, $J = 6.4$ Hz, CH_3)

- δ 3.18 (dd, 2H, $J = 7.6, 6.8$ Hz, CH_2)
- δ 5.50-5.70 (m, 2H, $\text{CH}=\text{CH}$)
- ^{13}C NMR (CDCl_3 , 100 MHz):
 - δ 17.8 (CH_3)
 - δ 38.5 (CH_2)
 - δ 126.4 ($\text{CH}=\text{}$)
 - δ 128.9 ($\text{CH}=\text{}$)

Infrared (IR) Spectroscopy:

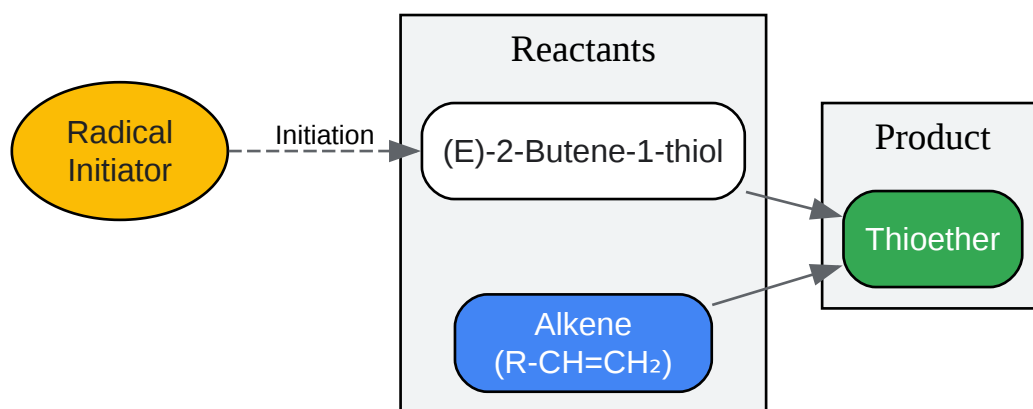
- ν (cm^{-1}):
 - 2915 (C-H stretch)
 - 2550 (S-H stretch)
 - 1670 (C=C stretch)
 - 965 (trans C-H bend)

Reactivity and Biological Significance

The chemical reactivity of (E)-**2-Butene-1-thiol** is primarily dictated by the thiol ($-\text{SH}$) and the alkene ($\text{C}=\text{C}$) functional groups.

Thiol-Ene "Click" Reaction

(E)-**2-Butene-1-thiol** can readily participate in thiol-ene "click" reactions, which are radical-mediated additions of the thiol across a double bond. This reaction is highly efficient and can be initiated by UV light or a radical initiator.

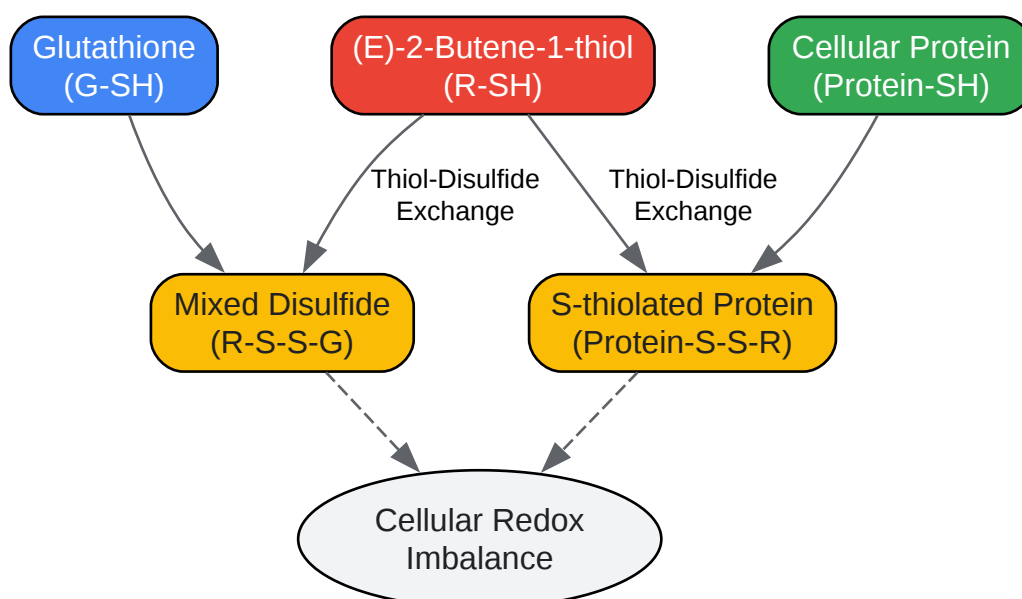


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Caption: Thiol-Ene "Click" Reaction Workflow.

Interaction with Glutathione and Cellular Thiols

Allylic thiols, such as (E)-2-Butene-1-thiol, are known to interact with cellular thiols, most notably glutathione (GSH).^{[7][8][9][10]} This interaction can lead to the formation of mixed disulfides and disrupt the cellular redox balance. The reaction often proceeds through a thiol-disulfide exchange mechanism. This reactivity is a key aspect of the biological effects of many organosulfur compounds.



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Caption: Interaction of (E)-2-Butene-1-thiol with Cellular Thiols.

The S-thiolation of proteins can alter their function and trigger various cellular signaling pathways, including those related to oxidative stress and apoptosis.[11] Further research is needed to elucidate the specific signaling cascades affected by (E)-2-Butene-1-thiol.

Safety Information

(E)-2-Butene-1-thiol is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and eye irritation. Due to its potent and unpleasant odor, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

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